molecular formula C8H9IN2O B8128756 2-(Azetidin-3-yloxy)-3-iodopyridine

2-(Azetidin-3-yloxy)-3-iodopyridine

Cat. No.: B8128756
M. Wt: 276.07 g/mol
InChI Key: OARLOCYBRXFQJR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-3-iodopyridine is a chemical compound characterized by its unique structure, which includes an azetidine ring, a pyridine ring, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yloxy)-3-iodopyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with a halogenated pyridine precursor under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yloxy)-3-iodopyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-(Azetidin-3-yloxy)-3-iodopyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yloxy)-3-iodopyridine exerts its effects involves its interaction with molecular targets and pathways. The iodine atom in the compound plays a crucial role in its biological activity, often acting as a leaving group in substitution reactions. The azetidine and pyridine rings contribute to the compound's binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)-3-iodopyridine is compared with other similar compounds, such as 2-(Azetidin-3-yloxy)ethan-1-ol, 2-(Azetidin-3-yloxy)benzonitrile, and 2-(Azetidin-3-yloxy)-1,3-thiazole. While these compounds share structural similarities, this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-3-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARLOCYBRXFQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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